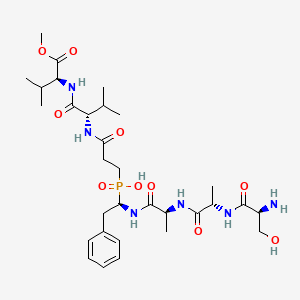
L-Valine, N-(N-(3-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)-1-oxopropyl)-L-valyl)-, methyl ester, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valine, N-(N-(3-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)-1-oxopropyl)-L-valyl)-, methyl ester, ®- is a complex organic compound with significant potential in various scientific fields. This compound is a derivative of L-Valine, an essential amino acid, and is characterized by its intricate structure, which includes multiple amino acid residues and a phosphinyl group. Its unique configuration makes it a subject of interest in biochemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(N-(3-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)-1-oxopropyl)-L-valyl)-, methyl ester, ®- involves several steps, starting with the protection of amino groups and the activation of carboxyl groups. The process typically includes:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions.
Activation of Carboxyl Groups: Employing reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups for peptide bond formation.
Coupling Reactions: Sequential coupling of amino acids using coupling reagents and catalysts to form the desired peptide chain.
Deprotection and Purification: Removing protecting groups and purifying the final product using techniques such as HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by automating the repetitive steps of amino acid coupling and deprotection. Large-scale production also requires stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
L-Valine, N-(N-(3-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)-1-oxopropyl)-L-valyl)-, methyl ester, ®- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phosphinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
L-Valine, N-(N-(3-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)-1-oxopropyl)-L-valyl)-, methyl ester, ®- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
作用机制
The mechanism of action of L-Valine, N-(N-(3-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)-1-oxopropyl)-L-valyl)-, methyl ester, ®- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions.
相似化合物的比较
Similar Compounds
L-Valine: A simpler amino acid with similar structural features but lacking the complex modifications.
L-Alanyl-L-Valine: A dipeptide with similar amino acid residues but without the phosphinyl group.
N-(2-Phenylethyl)-L-Valine: A compound with a similar phenyl group but different overall structure.
Uniqueness
L-Valine, N-(N-(3-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)-1-oxopropyl)-L-valyl)-, methyl ester, ®- is unique due to its complex structure, which includes multiple amino acid residues and a phosphinyl group. This complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.
属性
CAS 编号 |
126333-34-4 |
|---|---|
分子式 |
C31H51N6O10P |
分子量 |
698.7 g/mol |
IUPAC 名称 |
[(1R)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-2-phenylethyl]-[3-[[(2S)-1-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phosphinic acid |
InChI |
InChI=1S/C31H51N6O10P/c1-17(2)25(30(43)37-26(18(3)4)31(44)47-7)35-23(39)13-14-48(45,46)24(15-21-11-9-8-10-12-21)36-28(41)20(6)33-27(40)19(5)34-29(42)22(32)16-38/h8-12,17-20,22,24-26,38H,13-16,32H2,1-7H3,(H,33,40)(H,34,42)(H,35,39)(H,36,41)(H,37,43)(H,45,46)/t19-,20-,22-,24+,25-,26-/m0/s1 |
InChI 键 |
QNEGZKIGTFPZCG-SXQAKRNSSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)P(=O)(CCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCP(=O)(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


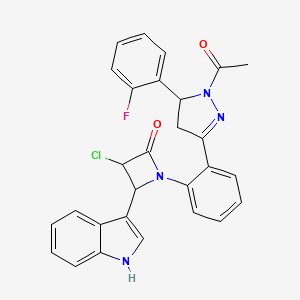
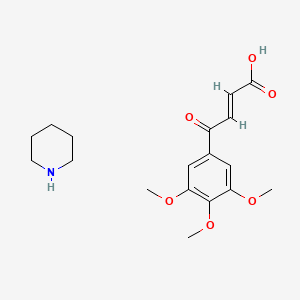
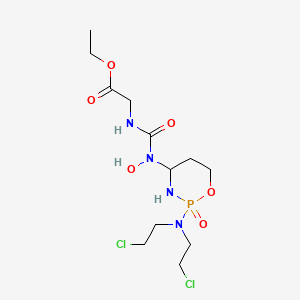
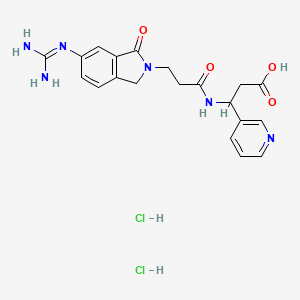
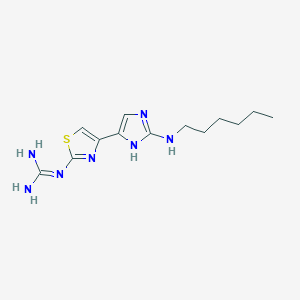
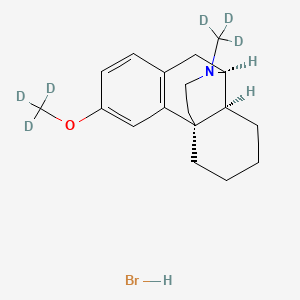

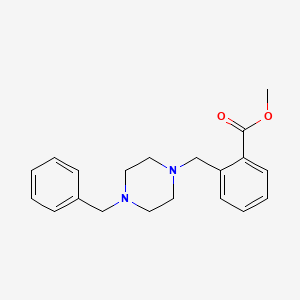
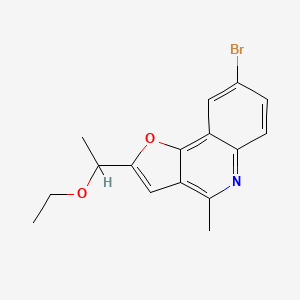
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)
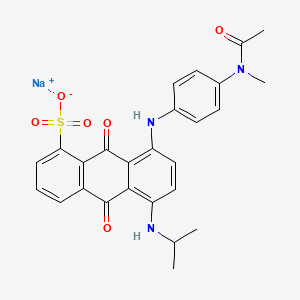
![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)
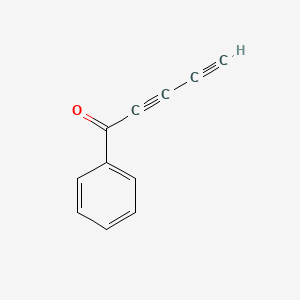
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)
